N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide
Description
N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide is a complex organic compound that combines the structural features of adamantane, naphthalene, and sulfonamide groups
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-methoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-26-20-6-7-21(19-5-3-2-4-18(19)20)27(24,25)23-14-22-11-15-8-16(12-22)10-17(9-15)13-22/h2-7,15-17,23H,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNBCOKHFRDHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adamantane Alkylation and Intermediate Preparation
The synthesis begins with the preparation of 1-adamantanemethylamine via reductive amination of adamantan-1-ylcarbaldehyde. This intermediate is typically generated by reacting 1-adamantanol with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 0–5°C, followed by quenching with ammonium hydroxide to yield the aldehyde. Subsequent reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 12 hours produces 1-adamantanemethylamine with 67% isolated yield.
Parallelly, 4-methoxynaphthalene-1-sulfonyl chloride is synthesized by chlorosulfonation of 1-methoxynaphthalene. This involves reacting the substrate with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C for 4 hours, achieving 73% conversion efficiency.
Sulfonamide Coupling Reaction
The critical coupling step employs 1-adamantanemethylamine and 4-methoxynaphthalene-1-sulfonyl chloride in a 1.2:1 molar ratio. Conducted in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) as base, the reaction proceeds at 0°C for 1 hour followed by 24 hours at room temperature. This two-stage temperature control prevents exothermic decomposition of the sulfonyl chloride while ensuring complete amine participation. Workup involves sequential washing with 5% HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography (hexane/ethyl acetate 4:1) to isolate the product in 58% yield.
Microwave-Assisted Optimization
Enhanced Reaction Kinetics
Recent advancements utilize microwave irradiation to accelerate the sulfonamide coupling. A study demonstrated that exposing the reaction mixture to 150 W microwave power at 80°C for 20 minutes increases yield to 82% while reducing reaction time from 24 hours to 35 minutes. This method employs a sealed vessel system with controlled pressure (2.5 bar) to prevent solvent evaporation.
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents like N-methylpyrrolidone (NMP) outperform THF under microwave conditions due to superior dielectric heating properties. Catalyst screens identified 4-dimethylaminopyridine (DMAP) as optimal, reducing side product formation from 12% to 3.8% when used at 5 mol% loading.
Table 1: Comparison of Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 24 h | 35 min |
| Yield | 58% | 82% |
| Energy Consumption | 1.8 kWh | 0.4 kWh |
| Purity (HPLC) | 95.2% | 98.7% |
Alternative Routes and Modifications
Solid-Phase Synthesis for Parallel Production
A patent-disclosed method uses Wang resin-bound 4-methoxynaphthalene-1-sulfonyl chloride to enable combinatorial synthesis. After immobilizing the sulfonyl chloride on resin (2.1 mmol/g loading), 1-adamantanemethylamine in DMF is circulated through the column at 50°C for 6 hours. Cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:9) provides the product with 76% purity without chromatography.
Enzymatic Sulfonamide Formation
Pilot-scale experiments employed Candida antarctica lipase B (CAL-B) to catalyze the coupling reaction in ionic liquid media ([BMIM][PF₆]). This green chemistry approach achieved 49% conversion at 37°C over 48 hours, with enzyme recyclability up to 5 cycles maintaining >80% activity.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (7:3) at −20°C produces needle-shaped crystals suitable for X-ray diffraction. The crystal structure (CCDC 1950422) confirms sulfonamide torsion angles of 115.88° (C12–C11–S1–N1) and −77.19° (C6–N1–S1–C11), creating a sterically hindered conformation.
Analytical Validation
Quality control protocols combine HPLC (C18 column, acetonitrile/water 65:35), ¹H NMR (δ 1.67 ppm for adamantane protons), and HRMS (m/z 385.1784 [M+H]⁺). Batch analyses show inter-batch variability <2.1% for purity metrics.
Scalability and Industrial Considerations
Continuous Flow Synthesis
A microreactor system (Corning AFR®) demonstrated 92% conversion at 120°C with 10-minute residence time, representing a 150-fold productivity increase over batch methods. Key parameters include:
- Flow rate: 2 mL/min
- Pressure: 8 bar
- Catalyst: Amberlyst® 15 (0.5 g/cm³ reactor volume)
Waste Stream Management
Lifecycle analysis reveals that the microwave method reduces E-factor from 32 to 11 kg waste/kg product. Solvent recovery systems using falling film evaporators reclaim 89% of THF and 94% of Et₃N for reuse.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and adamantane moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride can be used.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. For example, the methoxy group can be replaced by other substituents using reagents like boron tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Boron tribromide in dichloromethane for demethylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications that can lead to new derivatives with enhanced properties.
Biology
Research indicates that N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide may possess antimicrobial and antiviral properties . The sulfonamide group is known to inhibit bacterial folate synthesis, while the adamantane moiety has been associated with antiviral activity against influenza viruses.
Medicine
This compound is being explored for its potential therapeutic effects, including:
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate cytotoxic effects on various cancer cell lines, making it a candidate for further investigation in cancer therapy.
Industry
In materials science, this compound is utilized in the development of advanced materials such as polymers and nanomaterials due to its chemical stability and reactivity.
Case Studies and Research Findings
Several studies have highlighted the biological effects of related sulfonamide compounds:
| Compound | Structure | Antibacterial Activity (MIC) |
|---|---|---|
| 5a | R1=NH2 | 0.5 mM |
| 5b | R1=OH | 0.8 mM |
| 5c | R1=OCH3 | 0.3 mM |
A study demonstrated that sulfonamide derivatives exhibit varying degrees of antibacterial efficacy against both Gram-positive and Gram-negative bacteria, emphasizing the importance of specific functional groups in enhancing activity .
Antiviral Activity
Research on adamantane derivatives has shown their effectiveness against influenza viruses, indicating that structural modifications can enhance antiviral potency .
Cytotoxicity Studies
In vitro studies revealed significant cytotoxic effects on cancer cell lines, with IC50 values suggesting potential for anticancer applications:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9 | A431 | 1.61 |
| 10 | Jurkat | 1.98 |
These findings highlight the compound's promise as a therapeutic agent in oncology .
Mechanism of Action
The mechanism by which N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The adamantane moiety is known for its rigidity and ability to interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(adamantan-1-yl)methyl]-4-methylbenzenesulfonamide
- N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide
- N-[(adamantan-1-yl)methyl]-4-hydroxynaphthalene-1-sulfonamide
Uniqueness
N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide is unique due to the presence of both the adamantane and naphthalene moieties, which provide a combination of rigidity, hydrophobicity, and aromaticity. This unique structure can lead to distinct interactions with biological targets and novel properties in materials science applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Biological Activity
N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound integrates the structural features of adamantane and naphthalene, which are known for their stability and unique chemical properties.
- IUPAC Name : this compound
- Molecular Formula : C22H27NO3S
- Molecular Weight : 385.52 g/mol
- CAS Number : 681852-24-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The adamantane moiety enhances the compound's ability to penetrate cell membranes, while the sulfonamide group can form hydrogen bonds with target proteins. This interaction can lead to the inhibition or modulation of enzymatic activities, making it a candidate for therapeutic applications.
Antimicrobial Activity
Recent studies have shown that compounds related to this compound exhibit broad-spectrum antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant antibacterial and antifungal activities.
| Compound | Activity Type | Target Organisms | Results |
|---|---|---|---|
| 5c | Antibacterial | Gram-positive | Potent activity |
| 5q | Antifungal | Candida albicans | Moderate activity |
| 5m | Antibacterial | Broad-spectrum | Significant inhibition |
These findings suggest that this compound may serve as a promising lead in the development of new antimicrobial agents .
Anti-Cancer Activity
In vitro studies have evaluated the anti-proliferative effects of adamantane-linked compounds on human tumor cell lines. The results indicate that certain derivatives exhibit potent inhibitory effects against various cancer cell lines, suggesting potential applications in cancer therapy.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 5e | MCF7 (breast cancer) | 15 |
| 5k | HeLa (cervical cancer) | 10 |
Molecular docking studies have indicated that these compounds can bind to critical sites on enzymes involved in cancer progression, thus inhibiting their activity .
Case Studies
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines and assessed their biological activities. The results showed that specific modifications led to enhanced antibacterial and antifungal properties, highlighting the importance of structural diversity in optimizing biological activity .
Case Study 2: Structure-Based Drug Design
Another research effort focused on structure-based design strategies to discover naphthalene-1-sulfonamide derivatives as selective inhibitors of fatty acid binding protein 4 (FABP4). These compounds demonstrated significant binding affinities and metabolic stability, showcasing their potential in treating immunometabolic diseases like diabetes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide, and what challenges arise during purification?
- Methodology : Synthesis typically involves coupling adamantan-1-amine derivatives with sulfonated naphthalene precursors. For example, a reaction between 1,2-naphthoquinone-4-sulfonic acid cesium salt and adamantan-1-amine in t-amyl alcohol under nitrogen yields the crude product . Purification challenges include separating byproducts due to the compound’s hydrophobicity. Column chromatography with silica gel and gradient elution (e.g., dichloromethane/2-propanol) is effective, achieving ~47% yield after crystallization in heptane .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?
- Methodology :
- ¹H/¹³C NMR : Critical for confirming substituent positions. For instance, aromatic protons in the naphthalene ring resonate at δ 8.20–8.21 (d, J = 7.6 Hz), while adamantane protons appear as sharp singlets .
- Mass Spectrometry : Determines molecular weight (e.g., m/z 376.5 g/mol) and fragmentation patterns to validate structural integrity .
- Melting Point Analysis : Used to assess purity (e.g., decomposition at 522 K) .
Q. What preliminary biological screening approaches are used to evaluate its bioactivity?
- Methodology :
- Enzyme Inhibition Assays : Test interactions with targets like proteases or kinases using fluorescence-based or colorimetric readouts.
- Receptor Binding Studies : Radioligand displacement assays quantify affinity for receptors (e.g., GPCRs) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values) to identify therapeutic potential .
Advanced Research Questions
Q. How do crystallographic studies using SHELX software elucidate the molecular conformation and packing of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines structural parameters. For example:
- Twinning Analysis : Non-merohedral twinning (e.g., twin component ratio 0.281:0.719) is resolved using HKLF5 format in SHELX .
- Hydrogen Bonding : Intermolecular O—H⋯O and N—H⋯O interactions stabilize crystal packing, forming 1D chains along the a-axis .
- Adaman tane Conformation : The rigid adamantane group induces steric effects, influencing torsion angles (e.g., C11–N1–C12–C13 = 112.5°) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
- Orthogonal Assays : Cross-validate results using independent techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
- Structural Analog Comparison : Test derivatives (e.g., replacing methoxy with nitro groups) to isolate pharmacophores .
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like solvent polarity (e.g., DMSO vs. aqueous buffers) that affect bioavailability .
Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced solubility?
- Methodology :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of sulfonamide intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 h to 30 min) while maintaining yield .
- Protecting Groups : Temporarily mask adamantane’s hydrophobicity with tert-butyloxycarbonyl (Boc) groups during coupling steps .
Q. How does the adamantane moiety influence intermolecular interactions in supramolecular assemblies?
- Methodology :
- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., C⋯H interactions = 12.4% of surface area) .
- DFT Calculations : Models van der Waals contributions from adamantane’s diamondoid structure to lattice energy .
- Thermogravimetric Analysis (TGA) : Adamantane’s thermal stability (decomposition >520 K) correlates with crystal packing density .
Key Research Findings
- Synthetic Efficiency : Optimized column chromatography achieves >45% yield despite steric hindrance from adamantane .
- Biological Relevance : Adamantane enhances blood-brain barrier penetration, making derivatives potential neurotherapeutics .
- Structural Insights : The sulfonamide group participates in hydrogen bonds critical for protein target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
